N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 2034516-30-6
Cat. No.: VC7067902
Molecular Formula: C17H16F3N5O2
Molecular Weight: 379.343
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034516-30-6 |
|---|---|
| Molecular Formula | C17H16F3N5O2 |
| Molecular Weight | 379.343 |
| IUPAC Name | N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H16F3N5O2/c1-2-25-10-12(8-22-25)16-23-15(27-24-16)9-21-14(26)7-11-4-3-5-13(6-11)17(18,19)20/h3-6,8,10H,2,7,9H2,1H3,(H,21,26) |
| Standard InChI Key | ROCBNDZKBZYDBX-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Introduction
The compound N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that incorporates several functional groups, including a pyrazole ring, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group. This structure suggests potential biological activity, as similar compounds have been explored for their pharmacological properties.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of a pyrazole derivative with an oxadiazole precursor, followed by coupling with a trifluoromethyl-substituted phenyl acetamide. Specific synthesis methods might involve microwave-assisted reactions or conventional organic synthesis techniques, similar to those used for related compounds .
Research Findings and Data
| Property | Value |
|---|---|
| Molecular Formula | CHF_3}N_5}O_3} |
| Molecular Weight | Approximately 443 g/mol |
| Chemical Structure | Pyrazole-oxadiazole-trifluoromethylphenyl acetamide |
| Synthesis Method | Organic synthesis techniques |
Given the lack of specific information on this compound in the search results, further research would be necessary to fully understand its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume